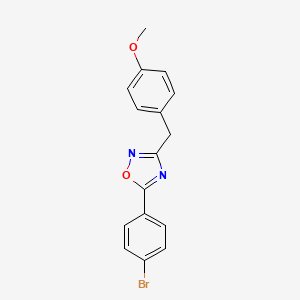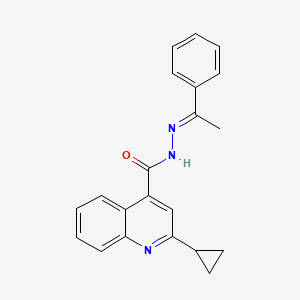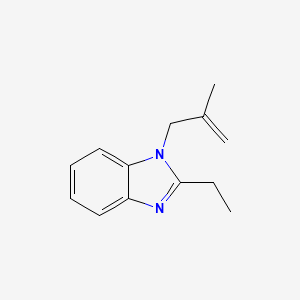
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, also known as Bmbo, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities. Bmbo has shown promising results in various studies as a potential therapeutic agent in the treatment of several diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including the NF-κB pathway, COX-2, and iNOS. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and inducing apoptosis in cancer cells. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations include the lack of information on its pharmacokinetics and pharmacodynamics, as well as the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
For research on 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole include investigating its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs. Additionally, the development of more efficient synthesis methods and purification techniques can improve the yield and purity of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, making it more accessible for research purposes.
In conclusion, 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a promising compound that has shown diverse biological activities in scientific research. Its potential use in the treatment of various diseases makes it an attractive target for further investigation. However, more studies are needed to determine its efficacy and safety in humans, as well as its pharmacokinetics and pharmacodynamics. The development of more efficient synthesis methods and purification techniques can also improve the accessibility of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole for research purposes.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a multistep process that involves the reaction of 4-bromobenzoyl chloride with 4-methoxybenzylamine to form the intermediate product, which is then reacted with cyanic acid to yield the final product. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its diverse biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has the potential to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(21-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJLFSQQIKPPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)
![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)